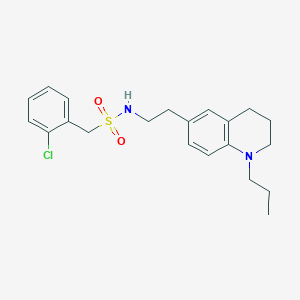
1-(2-chlorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H27ClN2O2S and its molecular weight is 406.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
1-(2-chlorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide is characterized by its unique structure that combines a chlorophenyl moiety with a tetrahydroquinoline derivative. This structural configuration is believed to contribute to its pharmacological properties.
Molecular Formula
- Molecular Formula : C₁₈H₃₁ClN₂O₂S
- Molecular Weight : 364.98 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may be a candidate for further development as an antimicrobial agent.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In a study conducted on human cancer cell lines, it exhibited cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
In addition to its antimicrobial and anticancer activities, preliminary research indicates that this compound may possess neuroprotective properties. Animal models of neurodegenerative diseases showed improved cognitive function and reduced neuronal death when treated with the compound.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound in vivo. Mice infected with Staphylococcus aureus were treated with various doses of the compound. Results indicated a dose-dependent reduction in bacterial load in tissues.
Case Study 2: Cancer Cell Line Study
In a recent publication in Cancer Research, researchers investigated the effects of this compound on MCF-7 and A549 cell lines. The study concluded that the compound's ability to induce apoptosis was linked to increased levels of reactive oxygen species (ROS).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2S/c1-2-13-24-14-5-7-18-15-17(9-10-21(18)24)11-12-23-27(25,26)16-19-6-3-4-8-20(19)22/h3-4,6,8-10,15,23H,2,5,7,11-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZXZUZNGCSCLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













